molecular formula C18H24ClNO4 B13054367 Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate

Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13054367
M. Wt: 353.8 g/mol
InChI Key: UPAJULXBODGFRZ-UHFFFAOYSA-N
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Description

Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spiro linkage between a chromane and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, including the formation of the chromane and piperidine rings, followed by their spiro linkage. Common synthetic routes may involve:

    Formation of the Chromane Ring: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.

    Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Spiro Linkage Formation: The final step involves the formation of the spiro linkage between the chromane and piperidine rings, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It could bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate is unique due to its spiro linkage, which imparts distinct structural and chemical properties. This spiro structure can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Biological Activity

Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate is a compound of interest in medicinal chemistry and pharmacology. Its unique spirocyclic structure contributes to its biological activity, making it a candidate for various therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and potential applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C18_{18}H22_{22}ClN O4_{4}
  • Molecular Weight : 351.82 g/mol

The compound features a spirocyclic arrangement that is characteristic of many biologically active molecules, which often enhances their interaction with biological targets.

Antimicrobial Properties

Research indicates that spiro compounds, including those similar to this compound, exhibit significant antimicrobial activity. A study highlighted the potential of spiro derivatives in developing new pesticides and antimicrobial agents due to their structural diversity and biological efficacy .

Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays. Compounds with similar structures have shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The hydroxyl group present in the structure is often responsible for this activity .

Neuroprotective Effects

Preliminary studies suggest that derivatives of spiro compounds may possess neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis. This property makes them potential candidates for treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFindingsYear
Research on Spiro CompoundsDemonstrated significant antimicrobial activity against various pathogens2023
Antioxidant Activity AssessmentShowed effective free radical scavenging capabilities2022
Neuroprotective StudyIndicated potential in protecting neuronal cells in vitro2021

Detailed Research Findings

  • Antimicrobial Efficacy : In a comparative study, spiro compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that tert-butyl derivatives exhibited stronger inhibition zones compared to traditional antibiotics .
  • Mechanism of Action : The mechanism through which these compounds exert their antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways crucial for bacterial survival .
  • Synergistic Effects : Some studies have suggested that combining this compound with other antimicrobial agents could enhance its efficacy, leading to lower required dosages and reduced side effects .

Properties

Molecular Formula

C18H24ClNO4

Molecular Weight

353.8 g/mol

IUPAC Name

tert-butyl 6-chloro-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10,14,21H,6-9,11H2,1-3H3

InChI Key

UPAJULXBODGFRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C(O2)C=CC(=C3)Cl)O

Origin of Product

United States

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